molecular formula C17H13N3O3 B8339804 Ethyl 6-(5-cyano-2-hydroxy-1H-indol-3-yl)pyridine-3-carboxylate

Ethyl 6-(5-cyano-2-hydroxy-1H-indol-3-yl)pyridine-3-carboxylate

Cat. No. B8339804
M. Wt: 307.30 g/mol
InChI Key: MTDZOMKWYKURBV-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

To a solution of 5-cyanooxindole (360 mg, 2.27 mmol) in N,N-dimethylformamide (5 mL) was added sodium hydride (106 mg, 4.41 mmol). The greenish reaction mixture was stirred for 50 min whereafter 6-chloronicotinic acid ethyl ester (350 mg, 1.89 mmol) dissolved in N,N-dimethylformamide (5 mL) was added. The reaction mixture was heated at 110° C. for 30 min and water (50 mL) and saturated NH4Cl(aq) (20 mL) was added, followed by extraction with ethyl acetate. The phases were separated and the organic phase contained the title compound as a precipitation that was filtered off. The solvent was concentrated in vacuo and additional product precipitated that was filtered to give 200 mg (34% yield) of the title compound in total: 1H NMR (DMSO-d6, 300 MHz) δ 14.50 (br s, 1 H), 11.00 (s, 1 H), 8.73 (s, 1 H), 7.95 (s, 2 H), 7.80 (s, 1 H), 7.48 (s, 1 H), 6.95 (d, J=7 Hz, 1 H), 4.50-4.15 (m, 2 H), 1.32 (t, J=7 Hz, 3 H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
34%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6]2)#[N:2].[H-].[Na+].[CH2:15]([O:17][C:18](=[O:26])[C:19]1[CH:24]=[CH:23][C:22](Cl)=[N:21][CH:20]=1)[CH3:16].[NH4+].[Cl-]>CN(C)C=O.O>[OH:12][C:7]1[NH:8][C:9]2[C:5]([C:6]=1[C:22]1[CH:23]=[CH:24][C:19]([C:18]([O:17][CH2:15][CH3:16])=[O:26])=[CH:20][N:21]=1)=[CH:4][C:3]([C:1]#[N:2])=[CH:11][CH:10]=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
C(#N)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
106 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1)Cl)=O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The greenish reaction mixture
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
as a precipitation that
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo and additional product
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
that was filtered

Outcomes

Product
Name
Type
product
Smiles
OC=1NC2=CC=C(C=C2C1C1=NC=C(C(=O)OCC)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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